2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid
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Overview
Description
3-Acetylamino-1-adamantane acetic acid is a compound with the empirical formula C14H21NO3 and a molecular weight of 251.32 g/mol . It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure, which imparts unique physical and chemical properties to its derivatives.
Preparation Methods
3-Acetylamino-1-adamantane acetic acid can be synthesized from 3-aminoadamantan-1-ol by acylation with acetyl chloride . The reaction typically yields a high amount of the product, which is soluble in water. This method is commonly used in research laboratories for the preparation of this compound.
Chemical Reactions Analysis
3-Acetylamino-1-adamantane acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetylamino-1-adamantane acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Acetylamino-1-adamantane acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Acetylamino-1-adamantane acetic acid is unique due to its adamantane core, which imparts stability and rigidity to the molecule. Similar compounds include:
1-Adamantaneacetic acid: Another adamantane derivative with similar structural features.
3-(1-Adamantyl)propanoic acid: A related compound with a different side chain.
1-Adamantanecarboxylic acid: A simpler derivative with a carboxylic acid group.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-[(5S,7R)-3-acetamido-1-adamantyl]acetic acid |
InChI |
InChI=1S/C14H21NO3/c1-9(16)15-14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(17)18/h10-11H,2-8H2,1H3,(H,15,16)(H,17,18)/t10-,11+,13?,14? |
InChI Key |
WGQQQEFRSGVMSR-WHCAJBEMSA-N |
Isomeric SMILES |
CC(=O)NC12C[C@@H]3C[C@H](C1)CC(C3)(C2)CC(=O)O |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)CC(=O)O |
Origin of Product |
United States |
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